3-Chloro-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine
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Overview
Description
3-Chloro-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound characterized by its unique chemical structure This compound features a pyridine ring substituted with a chloro group and an ether linkage to a piperidine ring, which is further substituted with a sulfonyl group attached to an ethylthiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This may involve the formation of a piperidine derivative with a suitable leaving group.
Sulfonylation: The piperidine intermediate is then reacted with 5-ethylthiophene-2-sulfonyl chloride under basic conditions to introduce the sulfonyl group.
Ether Formation: The sulfonylated piperidine is subsequently reacted with 3-chloro-2-hydroxypyridine in the presence of a base to form the ether linkage, yielding the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The ethylthiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl group and the ethylthiophene moiety can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyridine: Similar structure but with a phenyl group instead of an ethylthiophene moiety.
3-Chloro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)pyridine: Similar structure but with a methyl group instead of an ethylthiophene moiety.
Uniqueness
The uniqueness of 3-Chloro-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine lies in the presence of the ethylthiophene moiety, which can impart distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-chloro-2-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S2/c1-2-13-5-6-15(23-13)24(20,21)19-10-7-12(8-11-19)22-16-14(17)4-3-9-18-16/h3-6,9,12H,2,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJQXRHVMMHUDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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